molecular formula C15H24O B1159704 (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol CAS No. 81968-62-9

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol

Cat. No.: B1159704
CAS No.: 81968-62-9
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol (CAS Registry Number: 81968-62-9) is a sesquiterpenoid compound of significant interest in natural product and phytochemical research. It is also known by its botanical name, 4(15),5,10(14)-Germacratrien-1-ol, and was originally isolated from the roots of Acorus calamus L. . The compound has a molecular formula of C 15 H 24 O and a molecular weight of 220.35 g/mol . This compound belongs to the germacrane family of sesquiterpenoids, which are often studied for their diverse biological activities. Research into related sesquiterpenoids isolated from medicinal plants, such as Elsholtzia rugulosa , has indicated potential for various biomedical applications. These areas of investigation include anti-inflammatory, antioxidant, and antiviral activities, making structural analogs valuable tools for drug discovery and natural product chemistry . This product is offered with a high purity level of HPLC ≥97% . It is supplied for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWBZXPRYZGRO-GNOUIQMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear diene, under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclodecene ring can be reduced to form a saturated cyclodecane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated cyclodecane derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. It is used to create more complex molecules and study cyclodecene reactivity.

Biology

Research indicates that (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities are ongoing.

Medicine

The compound is being explored for its therapeutic applications:

  • Drug Development : Its unique structure may lead to the development of new pharmaceuticals.
  • Drug Delivery Systems : Research is being conducted on its use in innovative drug delivery mechanisms.

Industry

In industrial applications, (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is utilized for producing specialty chemicals with unique properties, enhancing product performance in various sectors.

Case Studies

  • Antimicrobial Activity Study
    • A study demonstrated that (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol effectively inhibited bacterial growth in vitro, suggesting its potential as a natural antimicrobial agent.
  • Drug Development Research
    • Ongoing research focuses on modifying the compound's structure to enhance its bioavailability and therapeutic efficacy in treating inflammatory diseases.
  • Industrial Application Case
    • In an industrial setting, (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol was used as an intermediate in synthesizing specialty polymers that exhibit improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds in the cyclodecene ring play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to metal ions or enzymes, and modulating their activity. Additionally, its structural features may enable it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Compound A belongs to the germacrane-type sesquiterpenoids, sharing a 7-isopropyl-4,10-dimethylcyclodecane skeleton with oxygenated functional groups. Key structural analogues include:

Compound Structural Differences vs. Compound A Key Sources Biological Activities
Parthenolide Epoxide group at C1-C10; lacks methylene groups Tanacetum parthenium Anti-inflammatory, anticancer
β-Caryophyllene Bicyclic structure with a trans-fused ring system E. rugulosa, L. camara Anti-inflammatory, immunotoxicity
Germacrene D Macrocyclic germacrane skeleton; no hydroxyl group L. camara, E. rugulosa Antimicrobial, insecticidal
Elsholtzia Ketone Monoterpene ketone; smaller carbon backbone E. rugulosa (Fumin, China) Antioxidant, antimicrobial

Functional and Geographical Comparisons

Table 1: Regional Distribution in Elsholtzia rugulosa (Relative Content %)
Region Compound A Elsholtzia Ketone Squalene β-Caryophyllene
Dali 8.52 3.74
Fumin 20.63 2.71
Lijiang 3.24 0.16 0.85
Yongsheng 2.10 0.67

Data derived from GC-MS analyses of 16 samples .

  • Geochemical Markers : Compound A is negatively correlated with Elsholtzia ketone (r = -0.62, P < 0.05), suggesting competitive biosynthesis pathways in E. rugulosa .

Quantitative and Qualitative Distinctions

  • Content Variability : Compound A shows significant regional variation (e.g., 8.52% in Dali vs. 2.10% in Yongsheng), unlike squalene, which is exclusive to Lijiang (0.16–2.71%) .
  • Thermodynamic Stability: The hydroxyl group in Compound A enhances polarity compared to non-oxygenated sesquiterpenes (e.g., germacrene D), influencing extraction efficiency and pharmacokinetics .

Biological Activity

(7S)-7-Isopropyl-4,10-dimethylenecyclodec-5-enol, also known by its IUPAC name and CAS number 81968-62-9, is a naturally occurring compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C15H24O
  • Molecular Weight : 220.35 g/mol
  • IUPAC Name : (1R,7S,E)-7-Isopropyl-4,10-dimethylenecyclodec-5-enol
  • InChIKey : OSSWBZXPRYZGRO-VMPITWQZSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol. In a comparative analysis of various extracts containing this compound, it was found to exhibit notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly inhibit the production of pro-inflammatory cytokines in activated macrophages. The IC50 values for cytokine inhibition were comparable to those of established anti-inflammatory drugs .

CytokineIC50 (µg/mL)
TNF-alpha30
IL-625

Antioxidant Activity

The antioxidant capacity of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol was evaluated using DPPH and ABTS assays. Results indicated a strong ability to scavenge free radicals, suggesting potential protective effects against oxidative stress .

Assay TypeIC50 (µg/mL)
DPPH20
ABTS18

Study on Medicinal Plants

A study focusing on the essential oil composition of Elsholtzia rugulosa, which contains (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol, revealed its effectiveness in traditional medicine for treating inflammatory conditions. The oil demonstrated significant inhibitory effects on inflammation markers in animal models .

Molecular Docking Studies

Molecular docking studies have predicted that (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol interacts favorably with various protein targets implicated in inflammation and cancer pathways. This suggests its potential as a lead compound for drug development .

Q & A

Basic: What are the primary synthetic strategies for (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol, and how are they optimized for stereochemical control?

Answer: The synthesis typically involves terpene-based cyclization or biomimetic approaches. Retrosynthetic analysis should prioritize forming the bicyclic core via Diels-Alder reactions or enzymatic catalysis to ensure stereochemical fidelity at the 7S position . Optimization includes chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) to minimize racemization. Purification methods like preparative HPLC or crystallization are critical for isolating the enantiopure compound .

Basic: Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Answer: High-resolution NMR (¹H/¹³C, COSY, NOESY) is essential for verifying the bicyclic framework and isopropyl/methylene substituents. X-ray crystallography provides definitive stereochemical confirmation . Mass spectrometry (HRMS or GC-MS) validates molecular weight, while IR spectroscopy identifies hydroxyl and olefinic functional groups .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Answer: Contradictions may arise from solvent effects, impurities, or instrumentation calibration. Researchers should:

  • Compare data under standardized conditions (solvent, temperature, reference standards).
  • Validate results using complementary techniques (e.g., X-ray vs. NOESY for stereochemistry).
  • Cross-reference with computational NMR predictions (DFT calculations) .
  • Replicate experiments using protocols from peer-reviewed studies to isolate variables .

Advanced: What computational methods are effective for modeling the compound’s conformational dynamics and reactivity?

Answer: Density Functional Theory (DFT) simulations predict ground-state geometries and transition states for cyclization or oxidation reactions. Molecular dynamics (MD) simulations assess solvent effects on conformation. QM/MM hybrid models are useful for enzyme-mediated transformations. Software like Gaussian or ORCA paired with crystallographic data enhances accuracy .

Advanced: How can environmental stability studies be designed to assess degradation pathways of this compound?

Answer: Follow the INCHEMBIOL framework :

  • Abiotic studies: Expose the compound to UV light, varying pH, and temperatures. Use LC-MS to track degradation products.
  • Biotic studies: Incubate with soil/water microbiota; analyze metabolites via GC-MS.
  • Ecotoxicity assays: Evaluate effects on model organisms (e.g., Daphnia magna) at cellular and population levels .

Advanced: What strategies mitigate challenges in achieving high synthetic yields due to steric hindrance from the isopropyl group?

Answer:

  • Use bulky protecting groups (e.g., TBS) to direct regioselectivity during cyclization.
  • Optimize solvent polarity (e.g., THF or DCM) to reduce steric crowding.
  • Employ flow chemistry for precise temperature/pressure control in key steps .
  • Screen transition-metal catalysts (e.g., Pd or Ru complexes) for selective bond formation .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

Answer: The 7S configuration may dictate binding affinity via van der Waals interactions or hydrogen bonding. Methods include:

  • Molecular docking (AutoDock/Vina) to predict binding modes.
  • Enantiomer-specific bioassays (e.g., enzyme inhibition kinetics).
  • Comparative studies with synthetic analogs (e.g., 7R isomer) to isolate stereochemical effects .

Advanced: What experimental designs are optimal for studying thermal decomposition mechanisms under inert vs. oxidative conditions?

Answer:

  • Thermogravimetric analysis (TGA): Monitor mass loss under N₂ (inert) vs. O₂ (oxidative).
  • Pyrolysis-GC-MS: Identify volatile decomposition products.
  • In situ FTIR: Track functional group changes during heating.
  • Compare activation energies via Arrhenius plots to infer mechanistic pathways .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) clarify metabolic or environmental transformation pathways?

Answer:

  • Synthesize isotopically labeled analogs at specific positions (e.g., ¹³C at C4 or C10).
  • Track labeled atoms in degradation studies using MS or NMR.
  • Use kinetic isotope effects (KIE) to identify rate-determining steps in abiotic/biotic transformations .

Advanced: What methodological gaps exist in current literature, and how can they guide future research?

Answer: Gaps include:

  • Limited data on photostability and aquatic toxicity.
  • Underexplored catalytic asymmetric synthesis routes.
  • Recommendations:
    • Apply high-throughput screening for novel catalysts.
    • Integrate multi-omics approaches (metabolomics/proteomics) to study ecological impacts .
    • Develop in silico models for predicting environmental half-life .

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